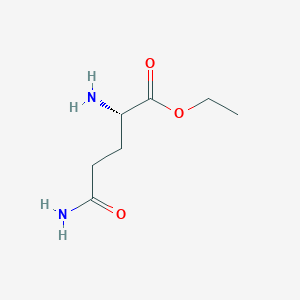

(S)-Ethyl 2,5-diamino-5-oxopentanoate

Description

(S)-Ethyl 2,5-diamino-5-oxopentanoate is a chiral organic compound featuring an ethyl ester backbone with amino and oxo functional groups. Its molecular structure includes:

- A 5-oxopentanoate core, where the oxo group (C=O) at position 5 forms an amide moiety (NH₂-C=O).

- Two amino groups: one at position 2 and another at position 5, adjacent to the oxo group.

- An ethyl ester at the terminal carboxyl group, enhancing lipophilicity compared to free acids.

Properties

Molecular Formula |

C7H14N2O3 |

|---|---|

Molecular Weight |

174.2 g/mol |

IUPAC Name |

ethyl (2S)-2,5-diamino-5-oxopentanoate |

InChI |

InChI=1S/C7H14N2O3/c1-2-12-7(11)5(8)3-4-6(9)10/h5H,2-4,8H2,1H3,(H2,9,10)/t5-/m0/s1 |

InChI Key |

SQMPFRFYKISAHD-YFKPBYRVSA-N |

SMILES |

CCOC(=O)C(CCC(=O)N)N |

Isomeric SMILES |

CCOC(=O)[C@H](CCC(=O)N)N |

Canonical SMILES |

CCOC(=O)C(CCC(=O)N)N |

sequence |

Q |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Below is a comparative analysis of (S)-ethyl 2,5-diamino-5-oxopentanoate and its analogues:

Key Observations:

- Substituent Effects : The presence of aromatic groups (e.g., dimethoxyphenyl in ) increases molecular weight and lipophilicity (predicted XLogP3 = 2) compared to the aliphatic target compound.

- Amine vs.

- Salt Forms : The dihydrochloride salt improves aqueous solubility but may alter pharmacokinetics compared to the freebase ester form.

Bioactivity and Structure-Activity Relationships (SAR)

Evidence from bioactivity clustering studies indicates that compounds with primary amines and amide/oxo groups cluster into distinct groups associated with enzyme inhibition or receptor binding. For example:

- Diamino-oxo compounds (e.g., the target) may target proteases or kinases due to hydrogen-bonding capabilities.

- Aromatic oxo-esters (e.g., ) are more likely to interact with hydrophobic binding pockets, such as those in cytochrome P450 enzymes.

Table: Hypothetical Bioactivity Profiles Based on Structural Clustering

| Compound Type | Predicted Targets | Mode of Action |

|---|---|---|

| Diamino-oxo esters | Serine proteases, kinases | Competitive inhibition via H-bonding |

| Aromatic oxo-esters | CYP450 enzymes, GPCRs | Hydrophobic interactions |

| Tertiary amine esters | Ion channels | Steric blockage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.